Cas no 181305-63-5 (Phenol, 2-fluoro-4-methoxy-, 1-acetate)
Phenol, 2-fluoro-4-methoxy-, 1-acetate Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-fluoro-4-methoxy-, 1-acetate
-
- Inchi: 1S/C9H9FO3/c1-6(11)13-9-4-3-7(12-2)5-8(9)10/h3-5H,1-2H3
- InChI Key: YPWIYSVVJGHUCW-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OC(C)=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- XLogP3: 1.7
- Topological Polar Surface Area: 35.5
Phenol, 2-fluoro-4-methoxy-, 1-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022IFG-1g |
2-Fluoro-4-methoxyphenyl acetate |
181305-63-5 | 95% | 1g |
$334.00 | 2025-02-13 | |
| Aaron | AR022IFG-5g |
2-Fluoro-4-methoxyphenyl acetate |
181305-63-5 | 95% | 5g |
$1001.00 | 2025-02-13 |
Phenol, 2-fluoro-4-methoxy-, 1-acetate Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Phenol, 2-fluoro-4-methoxy-, 1-acetate
Comprehensive Analysis of Phenol, 2-fluoro-4-methoxy-, 1-acetate (CAS No. 181305-63-5)
Phenol, 2-fluoro-4-methoxy-, 1-acetate (CAS No. 181305-63-5) is a fluorinated aromatic compound with significant applications in pharmaceutical intermediates and specialty chemicals. Its molecular structure combines a fluoro substituent and a methoxy group, enhancing its reactivity and versatility in organic synthesis. This compound is particularly valued for its role in developing advanced materials and bioactive molecules, aligning with current trends in green chemistry and sustainable synthesis.
The growing demand for fluorinated compounds in drug discovery has spotlighted derivatives like Phenol, 2-fluoro-4-methoxy-, 1-acetate. Researchers frequently explore its potential in catalysis and bioconjugation, addressing common search queries such as "fluorophenol derivatives in medicine" or "methoxy-acetate applications." Its stability under mild conditions makes it a preferred choice for high-throughput screening and combinatorial chemistry, topics trending in AI-driven research platforms.
From an industrial perspective, CAS No. 181305-63-5 is synthesized via acetylation of the parent phenol, a process optimized for minimal waste generation. This aligns with the circular economy principles, a hot topic in 2024. Analytical techniques like HPLC and NMR confirm its purity, while computational models predict its ADMET properties—a frequent search term among pharmacokinetics professionals.
Innovations in heterocyclic chemistry have further expanded the utility of this compound. For instance, its incorporation into OLED materials answers searches like "fluoroaromatics in electronics." The acetate moiety also enables facile derivatization, making it a candidate for pro-drug development, a niche yet rapidly growing field.
Regulatory compliance and REACH certification ensure its safe use, addressing concerns about chemical safety—a top priority for manufacturers. As the industry shifts toward bio-based solvents, the ecological profile of Phenol, 2-fluoro-4-methoxy-, 1-acetate positions it as a sustainable alternative to traditional reagents.
181305-63-5 (Phenol, 2-fluoro-4-methoxy-, 1-acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)